molecular formula C9H8FIO B13556494 1-Cyclopropoxy-2-fluoro-3-iodobenzene

1-Cyclopropoxy-2-fluoro-3-iodobenzene

Cat. No.: B13556494
M. Wt: 278.06 g/mol
InChI Key: TVKALHLQLWQVLP-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-2-fluoro-3-iodobenzene is an organic compound with the molecular formula C9H8FIO and a molecular weight of 278.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an iodine atom attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-Cyclopropoxy-2-fluoro-3-iodobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that contains the desired substituents.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Iodination: The iodine atom is introduced using iodinating agents like iodine monochloride or N-iodosuccinimide.

Chemical Reactions Analysis

1-Cyclopropoxy-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Cyclopropoxy-2-fluoro-3-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-2-fluoro-3-iodobenzene is not well-documented. its reactivity is primarily influenced by the presence of the iodine atom, which can undergo oxidative addition in metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Cyclopropoxy-2-fluoro-3-iodobenzene can be compared with other halogenated benzene derivatives:

    1-Cyclopropoxy-3-fluoro-2-iodobenzene: Similar in structure but with different positions of the substituents.

    Fluorobenzene: Contains only a fluorine atom attached to the benzene ring.

    Iodobenzene: Contains only an iodine atom attached to the benzene ring.

The uniqueness of this compound lies in the combination of the cyclopropoxy, fluorine, and iodine substituents, which impart distinct reactivity and properties .

Properties

Molecular Formula

C9H8FIO

Molecular Weight

278.06 g/mol

IUPAC Name

1-cyclopropyloxy-2-fluoro-3-iodobenzene

InChI

InChI=1S/C9H8FIO/c10-9-7(11)2-1-3-8(9)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

TVKALHLQLWQVLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CC=C2)I)F

Origin of Product

United States

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